molecular formula C22H20ClNO5S B3479697 4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE

4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE

Cat. No.: B3479697
M. Wt: 445.9 g/mol
InChI Key: AQVLRAFHPYAORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, hydroxy group, methoxybenzenesulfonyl group, and dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE typically involves multiple steps. One common method includes the condensation of aniline derivatives with benzoyl chloride in aqueous media. Another approach involves reacting hydroxyaniline with different alkyl halides under reflux conditions in the presence of sodium ethoxide and ethanol as solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to form corresponding hydrocarbons.

    Substitution: The methoxybenzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the chloro group may produce hydrocarbons.

Scientific Research Applications

4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE involves its interaction with specific molecular targets. The hydroxy and methoxybenzenesulfonyl groups can form hydrogen bonds and interact with active sites of enzymes, affecting their activity. The chloro group may participate in halogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
  • 4-Chloro-N-hydroxybenzamide

Uniqueness

4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and methoxybenzenesulfonyl groups allows for diverse interactions with biological targets, making it a valuable compound for research.

Properties

IUPAC Name

4-chloro-N-[4-hydroxy-5-(4-methoxyphenyl)sulfonyl-2,3-dimethylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO5S/c1-13-14(2)21(25)20(30(27,28)18-10-8-17(29-3)9-11-18)12-19(13)24-22(26)15-4-6-16(23)7-5-15/h4-12,25H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVLRAFHPYAORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1NC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE
Reactant of Route 2
4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE
Reactant of Route 3
4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE
Reactant of Route 5
4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-CHLORO-N-[4-HYDROXY-5-(4-METHOXYBENZENESULFONYL)-2,3-DIMETHYLPHENYL]BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.